molecular formula C15H17N3O5 B15004342 3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine

3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine

Cat. No.: B15004342
M. Wt: 319.31 g/mol
InChI Key: GXSBRVZAILMPNP-UHFFFAOYSA-N
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Description

3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a nitro group and an amine group bonded to a 3,4,5-trimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of 3,4,5-Trimethoxybenzylamine: 3,4,5-Trimethoxybenzaldehyde is reduced to 3,4,5-trimethoxybenzylamine using a reducing agent such as sodium borohydride.

    Coupling Reaction: The 3,4,5-trimethoxybenzylamine is then coupled with the nitrated pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups on the benzyl moiety can be substituted with other functional groups using appropriate reagents.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of nitroaromatic compounds with biological systems, providing insights into their mechanisms of action and potential toxicity.

Mechanism of Action

The mechanism of action of 3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxybenzyl moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(3,4,5-trimethoxybenzyl)aniline: Similar structure but with an aniline moiety instead of a pyridine ring.

    3-nitro-N-(3,4,5-trimethoxybenzyl)benzamide: Contains a benzamide group instead of a pyridine ring.

    3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine: Similar structure but with the amine group at a different position on the pyridine ring.

Uniqueness

3-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine is unique due to the specific positioning of the nitro and amine groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the 3,4,5-trimethoxybenzyl moiety also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

3-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H17N3O5/c1-21-12-7-10(8-13(22-2)14(12)23-3)9-17-15-11(18(19)20)5-4-6-16-15/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

GXSBRVZAILMPNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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